Product packaging for Esmeraldin B(Cat. No.:CAS No. 119958-58-6)

Esmeraldin B

Cat. No.: B1199433
CAS No.: 119958-58-6
M. Wt: 652.6 g/mol
InChI Key: UFEIYIBAKOKKBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Esmeraldin B is a phenazine-type natural product with a molecular formula of C38H28N4O7 . It is biosynthesized by Streptomyces antibioticus Tü 2706 from the precursor phenazine-1,6-dicarboxylic acid (PDC) . The esmeraldin biosynthetic gene cluster, located on a dispensable giant plasmid, involves a series of enzymatic conversions including a unique one-carbon extension, a keto reduction, and an esterification by atypical polyketide synthases . As a secondary metabolite, this compound has demonstrated significant antimicrobial and antitumor activities in research settings, making it a compound of interest for investigating new therapeutic agents . Phenazine compounds, in general, are known for their redox properties, which contribute to their biological activity through mechanisms such as the generation of reactive oxygen species and intercalation with DNA . This product is strictly labeled "For Research Use Only" (RUO) . It is not intended for use in diagnostic procedures, clinical applications, or for any form of human use. This classification means the product has not been subjected to the rigorous validation and regulatory controls required for in vitro diagnostic (IVD) or therapeutic agents . Researchers are responsible for ensuring compliance with all applicable regulations and for using this product solely within a controlled research environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H28N4O7 B1199433 Esmeraldin B CAS No. 119958-58-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

119958-58-6

Molecular Formula

C38H28N4O7

Molecular Weight

652.6 g/mol

IUPAC Name

11-[1-(2-hydroxy-6-methylbenzoyl)oxyethyl]-16-methyl-1,6,13,22-tetrazaheptacyclo[15.11.1.02,15.05,14.07,12.021,29.023,28]nonacosa-2(15),3,5,7,9,11,13,17(29),18,20,23,25,27-tridecaene-4,24-dicarboxylic acid

InChI

InChI=1S/C38H28N4O7/c1-17-8-4-15-28(43)29(17)38(48)49-19(3)21-10-6-12-24-31(21)41-34-30-18(2)20-9-5-13-25-35(20)42(27(30)16-23(37(46)47)33(34)39-24)26-14-7-11-22(36(44)45)32(26)40-25/h4-16,18-19,40,43H,1-3H3,(H,44,45)(H,46,47)

InChI Key

UFEIYIBAKOKKBK-UHFFFAOYSA-N

SMILES

CC1C2=C3C(=CC=C2)NC4=C(C=CC=C4N3C5=C1C6=NC7=C(C=CC=C7N=C6C(=C5)C(=O)O)C(C)OC(=O)C8=C(C=CC=C8O)C)C(=O)O

Canonical SMILES

CC1C2=C3C(=CC=C2)NC4=C(C=CC=C4N3C5=C1C6=NC7=C(C=CC=C7N=C6C(=C5)C(=O)O)C(C)OC(=O)C8=C(C=CC=C8O)C)C(=O)O

Origin of Product

United States

Biosynthetic Pathways and Genetic Determinants of Esmeraldin B

Interconnection with Primary Metabolism: Role of the Shikimate Pathway in Chorismate Supply

The shikimate pathway, a crucial seven-step metabolic route, serves as a fundamental connection between primary and secondary metabolism in microorganisms and plants, notably absent in animals. cenmed.comamericanelements.comontosight.aifishersci.atuni.lumetabolomicsworkbench.org This pathway efficiently converts two key intermediates from carbohydrate metabolism, phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), into chorismate. cenmed.comamericanelements.comontosight.aifishersci.atuni.lumetabolomicsworkbench.orgfishersci.campg.de

Chorismate stands as a pivotal precursor, not only for the biosynthesis of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan but also for a diverse array of other aromatic secondary metabolites, including the phenazines. cenmed.comamericanelements.comontosight.aifishersci.atuni.lumetabolomicsworkbench.orgfishersci.campg.dempg.deuni.luchem960.com The biosynthesis of phenazines, including Esmeraldin B, is directly dependent on chorismate as a substrate. wikipedia.orgmpg.deuni.luchem960.comuni.lu The pathway for forming the phenazine (B1670421) PDC and PCA cores from chorismate is highly conserved across Streptomyces bacteria. fishersci.at Within the esmeraldin biosynthetic pathway, specific enzymes like EsmA6-A8 are implicated in securing the necessary chorismate supply for subsequent reactions in the production cascade. wikipedia.org The presence of chorismic acid biosynthesis-related genes is a common feature in phenazine gene clusters, as observed in Streptomyces diastaticus. mpg.de

Transcriptional Regulation of Esmeraldin Production (esmT1, esmT2)

The precise control over esmeraldin production is exerted by a sophisticated transcriptional regulatory system involving two key regulators, EsmT1 and EsmT2. wikipedia.orgwikipedia.orgwikipedia.orgeragene.comcenmed.comnih.govuni.lu These regulators are indispensable for the initiation and maintenance of esmeraldin biosynthesis. wikipedia.org

A summary of key regulatory genes and their functions is provided below:

GeneFunctionEvidence
EsmT1Transcriptional regulationKnock-out studies wikipedia.org
EsmT2Transcriptional regulation nih.gov

Challenges in Sustaining Esmeraldin Biosynthesis and Gene Cluster Instability

Despite the potent biological activities of esmeraldins, sustaining their production poses significant challenges. Streptomyces antibioticus Tü 2706, the natural producer, has a propensity to permanently lose its ability to synthesize esmeraldins. wikipedia.org This instability in production is largely attributed to the inherent instability of the biosynthetic genes themselves. wikipedia.org

The esmeraldin biosynthetic gene cluster is located on a dispensable giant plasmid, a factor that likely contributes to its observed instability. wikipedia.orgwikipedia.orgwikipedia.org This genetic instability complicates molecular genetic investigations into the esmeraldin pathway. wikipedia.org The recognition of these challenges is further reflected in databases like MIBiG, where the esmeraldin BGC entry is noted as having "questionable" quality and "partial" completeness, with specific remarks regarding its plasmid-borne nature. nih.gov

Advances in Biosynthetic Engineering and Heterologous Expression for Enhanced this compound Production

To overcome the inherent limitations in natural production and unlock the full potential of this compound, significant advancements have been made in biosynthetic engineering and heterologous expression strategies. Metabolic engineering and synthetic biology approaches are increasingly being employed to enhance the production of phenazines and facilitate the discovery of novel bioactive derivatives. uni.luchem960.comcenmed.comnih.gov

While heterologous expression of biosynthetic gene clusters (BGCs) offers a promising avenue for increased production, it is not without its challenges. These include issues such as impaired regulation, difficulties in recruiting essential building blocks, and the transcriptional or translational silencing of the biosynthetic genes within the host organism. uni.lu Nevertheless, the overexpression of engineered pathways has demonstrated its capacity to lead to both increased yields and greater chemical diversity of phenazine natural products. nih.gov

Specific efforts in metabolic engineering for PDC production, a direct precursor to esmeraldins, have been explored, albeit still limited. chem960.com Notably, research has shown successful PDC production (approximately 7 mg/L) in Escherichia coli through the heterologous expression of PhzCDEF genes from Pseudomonas synxantha 2-79, alongside EsmA1 (a PhzA/B homolog) and EsmA2 (a PhzG homolog) from Streptomyces antibioticus. chem960.com

A major hurdle in genome mining for new antibiotics is the activation of silent gene clusters. nih.govuni.lu Interestingly, low concentrations of antibiotics themselves can act as signaling molecules, capable of activating or modulating these otherwise silent BGCs. nih.govuni.lu The application of synthetic biology tools, such as strategically designed promoter cassettes, has proven effective in establishing genetic control over the expression and regulation of cryptic biosynthetic genes, thereby leading to enhanced production and expanded chemical diversity of phenazine natural products. uni.lunih.gov

Chemical Synthesis and Derivatization Strategies for Esmeraldin B and Analogs

Synthetic Approaches to the Phenazine (B1670421) Core Structures Relevant to Esmeraldin B

The foundational phenazine core, characteristic of this compound, is biosynthetically derived from the shikimate pathway, a crucial metabolic route in microorganisms. The precursor chorismate undergoes a series of enzymatic transformations to yield key intermediates acs.orgnih.gov. These intermediates include 3-deoxy-D-arabino-heptulosonic acid 7-phosphate (DAHP), 2-amino-2-deoxyisochorismic acid (ADIC), and trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA) mdpi.com.

The core phenazine structure is then formed through the condensation of two molecules of 6-amino-5-oxocyclohex-2-ene-1-carboxylic acid mdpi.com. Specific enzymes play critical roles in these early stages: PhzE, PhzD, and PhzF are responsible for the sequential formation of ADIC, DHHA, and 6-amino-5-oxocyclohex-2-ene-1-carboxylic acid, respectively core.ac.uk. In the context of this compound biosynthesis, enzymes like EsmA1 and EsmA2 are notable for their role in promoting the yield of phenazine-1,6-dicarboxylic acid (PDC), which serves as a direct precursor to this compound and other related metabolites acs.orgcore.ac.uk. Another common phenazine core precursor is phenazine-1-carboxylic acid (PCA) acs.org.

Semisynthetic Modifications and Access to this compound Derivatives

This compound is specifically identified as the 6-methylsalicylic acid ester of esmeraldic acid researchgate.netresearchgate.net. Its close relative, Esmeraldin A, is a mixture of higher saturated and unsaturated fatty acid esters of esmeraldic acid researchgate.netresearchgate.net. Esmeraldic acid itself is a complex polycyclic compound, formally derived from the condensation of two phenazine residues belonging to the saphenic acid family researchgate.netresearchgate.net.

Saphenic acid (6-(1-hydroxyethyl)phenazine-1-carboxylic acid) is a pivotal pharmacophore and a precursor to the esmeraldins, as well as many other antibiotics and antitumor agents acs.orgmdpi.com. The biosynthesis of saphenic acid in Streptomyces antibioticus involves a cluster of polyketide synthase (PKS) genes, specifically esmB1–B5 acs.org. Further downstream, PDC undergoes a series of conversions to yield compounds such as 6-acetylphenazine-1-carboxylic acid, saphenic acid, and saphenamycin (B1681439). These transformations are facilitated by a unique one-carbon extension mediated by EsmB1–B5, a keto reduction catalyzed by EsmC, and an esterification step involving EsmD1–D3, which are atypical polyketide synthases core.ac.uk.

Semisynthetic modifications are a well-established strategy in drug discovery, allowing for the enhancement of biological activity or the modification of physicochemical properties of natural products nih.gov. While specific detailed semisynthetic routes for this compound are not extensively documented in the provided information beyond its identification as an ester, the general principle of modifying existing natural products is highly relevant. For instance, studies on other phenazine derivatives, such as iodinin (B1496461) and myxin, have shown that attaching carbamate (B1207046) side chains to phenolic functions can lead to enhanced potency, improved solubility, and more efficient cell membrane penetration uio.no. Given that this compound is an ester, similar ester or amide modifications could be explored to generate new derivatives with altered properties.

Development of Synthetic Analogs for Structure-Activity Relationship Investigations

The development of synthetic analogs is crucial for understanding the structure-activity relationships (SAR) of complex natural products like this compound. This compound is characterized as a dimeric phenazine, and a significant research objective has been to elucidate the dimerization mechanism by which two saphenic acid derivatives converge to form the esmeraldin skeleton washington.edu. This understanding is fundamental for the rational design of synthetic analogs.

Investigations into other phenazine analogs, such as the streptophenazines, have demonstrated that structural variations can lead to diverse biological activities, including antibacterial effects researchgate.netnih.gov. For example, studies on a saphenic acid derivative highlighted the importance of the ester linkage and the hydroxyethyl (B10761427) group attached to the phenazine scaffold for its biological activity mdpi.com. This suggests that targeted modifications to these functional groups in this compound could yield analogs with modulated or enhanced properties. Synthetic efforts can focus on altering the nature of the ester linkage, the acyl moiety (e.g., replacing 6-methylsalicylic acid with other aromatic or aliphatic acids), or the phenazine core itself to probe the impact on its biological profile.

Methodologies for Stereochemical Control pertinent to this compound Frameworks

The structural complexity of this compound is further compounded by the presence of multiple stereocenters, leading to it existing as a mixture of diastereoisomers researchgate.netresearchgate.netiastate.edu. This inherent stereochemical complexity necessitates the application of precise methodologies for stereochemical control in any synthetic or semisynthetic endeavor aiming to produce enantiomerically pure forms or specific diastereomers.

While direct, detailed methodologies for stereochemical control in the total synthesis of this compound are not explicitly provided in the search results, the broader field of natural product synthesis offers relevant strategies. For instance, the asymmetric synthesis and determination of the absolute configuration of streptophenazine G, another complex phenazine, have been successfully achieved researchgate.netnih.gov. Such achievements typically involve chiral auxiliary strategies, asymmetric catalysis, or the use of chiral building blocks derived from the chiral pool beilstein-journals.orgbeilstein-journals.org. Furthermore, the existence of Esmeraldin A and B as diastereomeric mixtures has led to their separation using enantiomeric separation techniques, such as high-performance liquid chromatography (HPLC) on cyclodextrin-based and synthetic polymeric chiral stationary phases iastate.edu. These separation methods are critical for isolating and characterizing individual stereoisomers, which is often a prerequisite for comprehensive SAR studies and potential therapeutic development.

Compound Names and PubChem CIDs

Biological Activities and Preclinical Research Models of Esmeraldin B

Comparative Analysis of Antimicrobial Activities

The antimicrobial properties of phenazine (B1670421) compounds are well-documented; however, the specific activity of Esmeraldin B appears to be limited.

Reports on the direct antimicrobial activity of this compound are scarce, with available information suggesting it has limited or no significant antibacterial properties. This is in contrast to many other phenazine compounds.

While this compound itself may lack potent antimicrobial activity, its monomeric precursor, saphenamycin (B1681439), and other related phenazines exhibit a range of antimicrobial effects. Saphenamycin has been described as a novel antibiotic. nih.gov Analogs of saphenamycin have demonstrated activity against Gram-positive bacteria such as Bacillus subtilis. nih.gov

Phenazine-1,6-dicarboxylic acid (PDC), another related compound, has been shown to possess lethal activity against both Gram-negative (e.g., E. coli) and Gram-positive (e.g., Bacillus subtilis) bacteria. researchgate.netnih.gov The antimicrobial spectrum of streptophenazines, another class of phenazine metabolites, includes moderate activity against Bacillus subtilis and Staphylococcus lentus. researchgate.net

Table 2: Antimicrobial Spectrum of Related Phenazine Metabolites

Compound/Class Target Microorganism Activity
Saphenamycin Analogs Bacillus subtilis Antibacterial nih.gov
Phenazine-1,6-dicarboxylic acid (PDC) E. coli (Gram-negative) Lethal Activity researchgate.net
Phenazine-1,6-dicarboxylic acid (PDC) Bacillus subtilis (Gram-positive) Lethal Activity researchgate.net
Streptophenazines Bacillus subtilis Moderate Antibacterial researchgate.net

Exploration of Other Biological Effects in Non-Clinical Settings (e.g., Anti-inflammatory, Radical Scavenging, Antiviral for related compounds or the phenazine class)

While specific studies on the anti-inflammatory, radical scavenging, and antiviral properties of this compound are not extensively documented, the broader class of phenazine compounds, to which this compound belongs, has demonstrated a wide array of biological activities in non-clinical research. nih.gov These activities are largely attributed to the redox-active nature of the phenazine core structure. nih.gov

Anti-inflammatory Activity:

Several phenazine derivatives have been investigated for their anti-inflammatory potential. A study on phenazine compounds isolated from the yeast-like fungus Cystobasidium laryngis identified several derivatives that inhibited nitric oxide (NO) production in lipopolysaccharide (LPS)-induced murine macrophage RAW 264.7 cells. nih.gov Nitric oxide is a key mediator in inflammatory processes. Specifically, compounds such as saphenic acid showed inhibitory effects on NO production without causing cytotoxicity at concentrations up to 30 μg/mL. nih.gov Another compound, diphenazine (B80162) phenazostatin J, exhibited significant anti-neuroinflammatory activity with an IC50 value of 0.30 μM. mdpi.com Furthermore, 2-bromo-1-hydroxyphenazine demonstrated weak to moderate activity in an NF-κB-luciferase assay, with an IC50 value of 73 μM, indicating its potential to modulate inflammatory pathways. mdpi.com

Table 1: Anti-inflammatory Activity of Selected Phenazine Derivatives

Compound Biological Effect Model System IC50 Value
Saphenic Acid and related phenazines Nitric Oxide (NO) Production Inhibition LPS-induced RAW 264.7 cells Not specified, but active up to 30 µg/mL
Diphenazine phenazostatin J Anti-neuroinflammatory Activity Not specified 0.30 µM
2-bromo-1-hydroxyphenazine NF-κB Inhibition NF-κB-luciferase assay 73 µM

Radical Scavenging Activity:

The radical scavenging potential of phenazine-related structures has been a subject of computational and experimental studies. Phenoxazines and phenothiazines, which are structurally related to phenazines, have been shown to be effective radical-trapping antioxidants. acs.orgnih.gov Their efficacy is based on their ability to participate in hydrogen atom transfer and single electron transfer mechanisms to neutralize reactive oxygen species (ROS). nih.gov For instance, certain phenoxazines exhibit reactivity towards peroxyl radicals that is among the highest reported for any radical-trapping antioxidant. acs.org It has been suggested that phenazine derivatives, such as dermacozines, may be involved in electron shuttling reactions in vivo due to their structural properties and radical scavenging capabilities. rsc.org These compounds can produce semiquinone radicals upon light excitation, highlighting their potential role in redox processes. rsc.org

Antiviral Activity:

The antiviral properties of the broader phenazine and related phenoxazine (B87303) classes have also been explored. Phenoxazine-based nucleoside derivatives have shown activity against a range of both DNA and RNA viruses. nih.govresearchgate.net For example, 3-(2'-Deoxy-β-D-ribofuranosyl)-1,3-diaza-2-oxophenoxazine was identified as a potent inhibitor of varicella-zoster virus (VZV) replication, with an EC50 of 0.06 μM against the wild-type strain. nih.gov Additionally, phenazine-1-carboxylic acid (PCA) has been identified as a potent inhibitor of African swine fever virus (ASFV) replication in primary porcine alveolar macrophages, reducing the viral titer by over 100-fold at a concentration of 25 μM. nih.gov Phenothiazines, another related class of compounds, have also been reviewed for their antiviral activity against various RNA viruses, where they can inhibit processes like clathrin-dependent endocytosis and viral replication. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs in Relation to Biological Activities

The biological activity of phenazine compounds is highly dependent on the type and position of various substituent functional groups on the tricyclic phenazine skeleton. mdpi.com For antibacterial activity, the presence of certain substituents can significantly enhance potency. For instance, in a study of bromophenazine analogues, specific substitutions led to compounds with minimum inhibitory concentrations (MIC) as low as 0.78-1.56 μM against Staphylococcus aureus and Staphylococcus epidermidis. nih.gov This represented a 32- to 64-fold increase in potency compared to the well-known phenazine antibiotic pyocyanin. nih.gov

The SAR for anticancer activity has also been a focus of research. Fused aryl phenazine derivatives such as XR11576 and XR5944 are examples of synthetic phenazines with significant anticancer activity that are undergoing clinical investigation. nih.gov Studies on phenazine-1-carboxylic acid acylhydrazone derivatives have shown that specific modifications can lead to good cytotoxic activity against cancer cell lines like HeLa and A549. nih.gov

General SAR principles for phenazine derivatives can be summarized as follows:

Substitutions at C1, C6, and C9: The positions and nature of substituents on the phenazine ring are critical. For example, phenazine-1-carboxylic acid (PCA) and phenazine-1,6-dicarboxylic acid (PDC) show significant biological activities, indicating the importance of carboxyl groups at these positions. mdpi.com

Halogenation: The introduction of halogen atoms, such as bromine, can dramatically increase antibacterial potency. nih.gov

N-Oxidation: The presence of N-oxide groups, as seen in iodinin (B1496461) (1,6-dihydroxyphenazine-5,10-dioxide), can confer high antimicrobial and cytotoxic activity. mdpi.com

Side Chains: The addition and modification of side chains can modulate activity. For instance, the antimicrobial activity of new amides of phenazine-1-carboxylic acid was found to be dependent on the structure of the phenylamide substituent. researchgate.net

While terpenoid and glycosylated phenazines have generally shown less remarkable antibacterial activity, the ongoing study of phenazine SAR is crucial for the development of new therapeutic agents. mdpi.com The modification of the phenazine scaffold remains a promising strategy for discovering novel compounds with enhanced biological activities.

**Table 2: Structure-Activity Relationship of Selected Phenazine Analogs Against *S. aureus***

Compound R1 Substituent R2 Substituent R3 Substituent MIC (µM)
Analog 1 H H Br >100
Analog 2 Br H H 1.56
Analog 3 H Br H 6.25
Analog 4 OMe H Br 50

Data derived from studies on bromophenazine analogues. nih.gov

Advanced Research Methodologies and Future Perspectives

Advanced Spectroscopic and Analytical Techniques for Esmeraldin B Characterization

The comprehensive characterization of this compound relies heavily on a suite of advanced spectroscopic and analytical techniques. The structural elucidation of this compound has been achieved through the extensive use of methods including Ultraviolet (UV) spectroscopy, Infrared (IR) spectroscopy, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and both one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

UV spectroscopy provides insights into the electronic transitions within the molecule, characteristic of its chromophoric phenazine (B1670421) core. For related streptophenazines, UV absorption maxima have been observed at 252 nm and 366 nm, indicating the presence of the conjugated phenazine system. ucsd.edu IR spectroscopy is instrumental in identifying key functional groups within the this compound structure by detecting characteristic vibrational modes. HRESIMS offers precise molecular weight determination, aiding in the confirmation of its elemental composition (C₃₈H₂₈N₄O₇) and exact mass (652.19579924 Da). wikipedia.orgwikipedia.org NMR spectroscopy, including ¹H and ¹³C NMR, along with 2D techniques such as COSY, HMQC, and HMBC, is crucial for establishing the complete connectivity and stereochemistry of the complex seven-ring, four-nitrogen heterocyclic structure of this compound. researchgate.netrsc.orguniversiteitleiden.nluni-saarland.de These techniques collectively provide a robust framework for confirming the identity and purity of this compound and its related metabolites.

Computational Approaches in this compound Research

Computational approaches, encompassing cheminformatics, molecular modeling, and in silico pathway prediction, offer powerful tools to complement experimental studies on this compound. While specific computational studies directly on this compound are not extensively documented, the general applicability of these methodologies to complex natural products like phenazines is well-established. Cheminformatics can be utilized for the systematic analysis of chemical libraries, enabling the prediction of various physicochemical properties, such as solubility and lipophilicity, and facilitating the design of new compounds with desired characteristics. mdpi.commendeley.com Molecular modeling, including techniques like molecular docking and molecular dynamics simulations, can provide insights into the potential binding interactions of this compound with biological targets, aiding in the understanding of its antitumor activity at a molecular level. mdpi.comcore.ac.uk Furthermore, in silico pathway prediction tools can analyze genomic data to propose or refine the biosynthetic routes for complex molecules like this compound, guiding metabolic engineering efforts. These computational methods are essential for rational drug design, lead optimization, and exploring the vast chemical space of phenazine derivatives.

Systems Biology and Omics-based Studies for Elucidating this compound Production and Cellular Interplay

Systems biology and omics-based approaches are pivotal for a holistic understanding of this compound production and its cellular interplay within its producing organism, Streptomyces antibioticus. The biosynthetic gene cluster responsible for esmeraldin production (esm genes) has been identified and is notably located on a dispensable giant plasmid within Streptomyces antibioticus Tü 2706. researchgate.netrsc.org

Omics technologies, such as genomics, transcriptomics, and proteomics, enable a comprehensive analysis of the genes, their expression, and the proteins involved in the this compound biosynthetic pathway. For instance, bioinformatics analyses have been crucial in characterizing the 24 putative esm genes within the cluster. researchgate.net Mutagenesis studies, a key systems biology tool, have been employed to disrupt specific genes within the cluster, revealing their essentiality in the assembly of precursor phenazines. For example, mutations in esmA3-A5 genes resulted in the complete cessation of esmeraldin production, highlighting their critical role in the upstream reactions of the pathway. rsc.org Genetic complementation and functional protein expressions further validate the roles of individual genes and enzymes in the biosynthetic cascade. These integrated approaches provide a detailed map of the cellular machinery dedicated to this compound biosynthesis, offering targets for optimizing production and understanding its regulatory networks.

Strategic Activation of Cryptic Gene Clusters for the Discovery of Novel this compound-Related Metabolites

Many secondary metabolite biosynthetic gene clusters (BGCs) in microorganisms, including those for phenazines like this compound, remain "silent" or "cryptic" under standard laboratory cultivation conditions, meaning they are not expressed or produce metabolites below detection limits. ucsd.edursc.org Strategic activation of these cryptic gene clusters is a promising avenue for discovering novel this compound-related metabolites and expanding the chemical diversity of phenazines.

One effective strategy involves the refactoring of BGCs, which entails manipulating genetic elements to enhance or induce gene expression. For instance, the refactoring of a cryptic streptophenazine biosynthetic gene cluster from marine Streptomyces species has led to a significant increase in the production and chemical diversity of phenazine natural products. ucsd.edu This approach often involves the design and utilization of constitutive promoter cassettes to transcriptionally activate the silent pathways. ucsd.edu By overcoming the challenges of impaired regulation and transcriptional silence, researchers can unlock the hidden biosynthetic potential of Streptomyces antibioticus and potentially discover new this compound analogs or derivatives with unique biological activities.

Bio-Inspired Design and Development of this compound-Inspired Chemical Entities for Targeted Biological Inquiry

The unique and complex chemical architecture of this compound, with its seven-ring, four-nitrogen heterocyclic core formally derived from two phenazine residues, presents an intriguing scaffold for bio-inspired design. researchgate.net While direct examples of "this compound-inspired" chemical entities are not widely reported, the broader class of phenazines has served as a privileged scaffold for the synthesis of numerous derivatives due to their diverse and potent biological activities, including anticancer, antibacterial, and antifungal properties. rroij.comnih.gov

This compound itself has demonstrated antitumor effects, suggesting that its core structure, or specific pharmacophores within it, could be a starting point for designing novel therapeutic agents. rsc.org Bio-inspired design involves leveraging the structural motifs and biosynthetic logic of natural products to synthesize new compounds with enhanced properties or targeted biological inquiry. Future research could focus on synthesizing simplified analogs of this compound, incorporating key structural features responsible for its bioactivity, or developing hybrid molecules that combine elements of this compound with other pharmacophores. This approach aims to create chemical entities with improved specificity, potency, or novel mechanisms of action for various biological applications.

Broader Ecological and Inter-Microbial Roles of this compound and Related Phenazines in Natural Environments

Phenazines, as a class of microbial secondary metabolites, play significant and multifaceted roles in the ecology of natural environments. This compound, being a phenazine, is part of this ecologically important group. Beyond their direct antimicrobial or antitumor activities, phenazines contribute to the competitive fitness of producing organisms and mediate inter-microbial interactions. rsc.orgrroij.com

For example, pyocyanin, another well-studied phenazine, acts as an important signaling factor for Pseudomonas aeruginosa, influencing biofilm formation and colonial morphogenesis. rroij.com Phenazines can also promote iron uptake by reducing ferric minerals to a more soluble ferrous form, which is crucial for microbial survival in diverse environments. rsc.org They can influence the intracellular redox state of microbial cells and facilitate exocellular electron transfer. rroij.com The production of such compounds provides a selective advantage to the producing microorganisms in nutrient-limited and competitive natural habitats like soil and biofilms. Understanding the ecological roles of this compound and other phenazines in their native environments can provide insights into microbial community dynamics, nutrient cycling, and the evolution of antimicrobial resistance.

Q & A

Q. How can researchers accurately characterize the molecular structure of Esmeraldin B?

To characterize this compound, employ a combination of spectroscopic and crystallographic techniques:

  • Nuclear Magnetic Resonance (NMR) : Analyze proton and carbon environments to identify functional groups and connectivity .
  • Mass Spectrometry (MS) : Determine molecular weight and fragmentation patterns to confirm the molecular formula .
  • X-ray Crystallography : Resolve the 3D arrangement of atoms for stereochemical details, particularly for distinguishing this compound from analogs like Esmeraldin A .
  • Chromatographic Purification : Use HPLC or TLC to isolate the compound from natural extracts, ensuring purity before structural analysis .

Q. What are the primary challenges in isolating this compound from natural sources?

Isolation challenges include:

  • Low Natural Abundance : this compound is often produced in trace amounts alongside structurally similar compounds (e.g., Saphenamycin), requiring high-resolution separation techniques .
  • Instability Under Standard Conditions : Optimize extraction protocols (e.g., inert atmospheres, low temperatures) to prevent degradation .
  • Matrix Complexity : Use solvent partitioning (e.g., ethyl acetate/water systems) and affinity chromatography to reduce interference from co-extracted metabolites .

Q. What experimental controls are critical for validating this compound’s bioactivity in microbial assays?

  • Negative Controls : Include solvent-only treatments to rule out solvent effects on microbial growth .
  • Positive Controls : Use known antimicrobial agents (e.g., ampicillin) to benchmark activity levels .
  • Compound Stability Checks : Verify this compound’s integrity post-assay via LC-MS to confirm bioactivity is not due to degradation products .

Advanced Research Questions

Q. How can conflicting data regarding this compound’s biosynthetic pathways in Archaea versus Eubacteria be reconciled?

Address contradictions through:

  • Comparative Genomics : Identify orthologous genes in Archaeal and bacterial genomes to trace evolutionary conservation of phenazine biosynthesis pathways .
  • Isotopic Labeling Studies : Track precursor incorporation (e.g., shikimate pathway intermediates) to map metabolic flux differences between domains .
  • Gene Knockout Models : Disrupt putative biosynthetic genes in Archaea (e.g., phz homologs) and assess this compound production loss .

Q. What methodologies resolve spectral data discrepancies in this compound’s structural studies?

  • Multi-dimensional NMR (e.g., HSQC, HMBC) : Clarify ambiguous proton-carbon correlations caused by overlapping signals .
  • Density Functional Theory (DFT) Calculations : Predict NMR chemical shifts and compare with empirical data to validate proposed structures .
  • Synchrotron-based Crystallography : Enhance resolution of X-ray diffraction data for precise bond-length and angle measurements .

Q. How should researchers design studies to investigate this compound’s enzymatic interactions?

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity between this compound and target enzymes (e.g., microbial oxidoreductases) .
  • Enzymatic Assays with Kinetic Profiling : Measure reaction rates (e.g., Vmax, Km) under varying substrate concentrations to identify inhibition/activation modes .
  • Molecular Dynamics Simulations : Model enzyme-ligand interactions to predict binding sites and mechanistic pathways .

Q. What frameworks guide the integration of this compound research into broader biochemical theories?

  • Shikimate Pathway Models : Link this compound biosynthesis to aromatic amino acid metabolism, using existing phenazine pathway frameworks in Eubacteria as a baseline .
  • Ecological Stoichiometry : Examine this compound’s role in microbial competition by correlating production levels with nutrient availability (e.g., carbon/nitrogen ratios) .
  • Systems Biology Approaches : Construct metabolic networks to predict how this compound synthesis impacts microbial community dynamics .

Methodological Best Practices

  • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral data and protocols in repositories like Zenodo .
  • Ethical Data Use : Avoid overinterpretation of bioactivity data; confirm findings across multiple assay systems (e.g., in vitro, in silico) .
  • Interdisciplinary Collaboration : Partner with computational chemists and microbiologists to address technical limitations in structural and functional studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.